molecular formula C4HBr2ClN2 B8089866 2,4-Dibromo-5-chloropyrimidine

2,4-Dibromo-5-chloropyrimidine

Cat. No.: B8089866
M. Wt: 272.32 g/mol
InChI Key: RTUBDNSSAYSKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-5-chloropyrimidine is a heterocyclic aromatic compound with the molecular formula C₄HBr₂ClN₂ It is a derivative of pyrimidine, characterized by the presence of two bromine atoms at positions 2 and 4, and a chlorine atom at position 5 on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-5-chloropyrimidine typically involves halogenation reactions. One common method is the bromination of 5-chloropyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-5-chloropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2,4-Dibromo-5-chloropyrimidine is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity. Its dual bromine and single chlorine substitution make it particularly useful in selective synthetic transformations and as a versatile intermediate in medicinal chemistry .

Biological Activity

2,4-Dibromo-5-chloropyrimidine is a halogenated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique halogenation pattern influences its chemical reactivity and biological interactions, making it a compound of interest for various therapeutic applications.

The molecular formula of this compound is C4H2Br2ClN2. The presence of bromine and chlorine atoms enhances its lipophilicity, which is critical for biological activity as it affects the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Several studies have evaluated its efficacy against various bacterial strains. For instance, it has shown significant activity against both gram-positive and gram-negative bacteria.
  • Anticancer Properties : It has been investigated as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and transcription. Inhibition of these kinases can lead to reduced proliferation of cancer cells.

Antimicrobial Activity

A study highlighted the compound's effectiveness against Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values were assessed to determine potency:

CompoundMIC (µg/mL)Target Organism
This compound6.25Mycobacterium tuberculosis
Other tested compoundsVariesVarious gram-positive bacteria

This data suggests that this compound may serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound has been studied for its role as a CDK inhibitor. In particular, it was found to selectively inhibit CDK9, which is involved in transcription regulation. The selectivity and potency against various cancer cell lines were documented:

CompoundIC50 (µM)Target Kinase
This compound12.5CDK9
Other analogsVariesVarious CDKs

The inhibition of CDK9 leads to apoptosis in cancer cells, suggesting that this compound could be further developed into an anticancer therapeutic agent .

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that this compound effectively inhibited the growth of Mtb with an MIC comparable to standard treatments. This positions it as a promising candidate for further development in anti-tubercular therapies .
  • Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship revealed that modifications on the pyrimidine ring could enhance biological activity. For example, substituents at specific positions significantly influenced potency against both bacterial and cancer cell lines .

Properties

IUPAC Name

2,4-dibromo-5-chloropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2ClN2/c5-3-2(7)1-8-4(6)9-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUBDNSSAYSKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Br)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.